Uridine 5'-diphospho-N-acetylglucosamine disodium salt
Overview
Description
Uridine 5’-diphospho-N-acetylglucosamine disodium salt (UDP-GlcNAc) is a nucleotide sugar . It is a donor substrate for the transfer of GlcNAc to the dolichol precursor in the synthesis of N-glycans . It is also a substrate for O-GlcNAc transferase (OGT) .
Synthesis Analysis
UDP-GlcNAc is synthesized from glucose via the hexosamine biosynthetic pathway (HBP) . It is actively transported into the Golgi by the nucleotide sugar transporter (NST) .Molecular Structure Analysis
The molecular formula of UDP-GlcNAc is C17H25N3O17P2 . Its molecular weight is 651.32 .Chemical Reactions Analysis
UDP-GlcNAc is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates . It is also used in the synthesis of N-glycans .Physical And Chemical Properties Analysis
UDP-GlcNAc is a powder that is stored at -20°C . It is soluble in water .Scientific Research Applications
Structural Studies and Catalytic Mechanisms
Uridine 5'-diphospho-N-acetylglucosamine (UDP-GlcNAc) is a key precursor in the synthesis of bacterial and fungal cell walls and plays a crucial role in N-linked glycosylation and the glycosylphosphoinositol anchor of eukaryotic proteins. The crystal structure of UDP-GlcNAc pyrophosphorylase from Candida albicans revealed intricate details about the enzyme's active site and its induced fit movements upon ligand binding, shedding light on its catalytic mechanism (Maruyama et al., 2007).
Production and Synthesis
Efficient production methods for UDP-GlcNAc are essential due to its importance as a substrate in oligosaccharide synthesis. A multistep enzymatic system using three bioactive enzymes and dried yeast has been developed, showcasing an optimized method for producing UDP-GlcNAc with high yield (Zhou et al., 2010). Additionally, an advanced yeast-based method utilizing additional enzymes resulted in a significant increase in the yield of UDP-GlcNAc, demonstrating the potential for practical production applications (Okuyama et al., 2000).
Applications in Glycosylation and Biochemistry
UDP-GlcNAc serves as a donor substrate for various biochemical processes. For instance, it's used in the modification of nucleocytoplasmic proteins, and novel rearrangement reactions involving UDP-GlcNAc have been observed, offering insights into its role in protein O-glycosylation (Liu et al., 2006). Furthermore, innovative methods combining enzymatic catalysis and chemical biotinylation have been developed to create biotinylated nucleotide sugars, highlighting the versatility and applicability of UDP-GlcNAc in enzymatic and biochemical syntheses (Namdjou et al., 2007).
properties
IUPAC Name |
disodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWKMJZFIJNGES-YZVFIFBQSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3Na2O17P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401036036 | |
Record name | Uridine 5'-diphospho-N-acetylglucosamine sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401036036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine 5'-diphospho-N-acetylglucosamine sodium salt | |
CAS RN |
91183-98-1 | |
Record name | Uridine 5'-diphospho-N-acetylglucosamine sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401036036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Uridine 5'-(trihydrogen diphosphate), mono[2-(acetylamino)-2-deoxy-α-d-glucopyranosyl] ester, disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.085.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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